molecular formula C10H13NO4 B8512730 2-hydroxyethyl 2-(4-aminophenoxy)acetate

2-hydroxyethyl 2-(4-aminophenoxy)acetate

Cat. No. B8512730
M. Wt: 211.21 g/mol
InChI Key: GVAHORDPZSFEJB-UHFFFAOYSA-N
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Patent
US07772352B2

Procedure details

(4—Nitrophenoxy)-acetic acid-2-hydroxyethyl ester 23 (1 g, 4.15 mmol) was dissolved in ethyl acetate in a pressure vessel. Palladium on carbon (5%, 0.5 g) was added and the mixture stirred under an atmosphere of hydrogen (0.5 kg) for one hour. Catalyst was removed by filtration, the ethyl acetate distilled off and hexane added. The solid product was filtered and dried to give pure 28 (0.2 g 22.8%) as a brown powder with an m.p. between 104-106.3° C.
Name
(4—Nitrophenoxy)-acetic acid-2-hydroxyethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][O:4][C:5](=[O:17])[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1>C(OCC)(=O)C.[Pd]>[OH:1][CH2:2][CH2:3][O:4][C:5](=[O:17])[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
(4—Nitrophenoxy)-acetic acid-2-hydroxyethyl ester
Quantity
1 g
Type
reactant
Smiles
OCCOC(COC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under an atmosphere of hydrogen (0.5 kg) for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate distilled off
ADDITION
Type
ADDITION
Details
hexane added
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give pure 28 (0.2 g 22.8%) as a brown powder with an m.p. between 104-106.3° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCOC(COC1=CC=C(C=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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